3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a propanoic acid moiety and an isopropyl carbamoyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with an appropriate alkylating agent to introduce the propanoic acid moiety. The isopropyl carbamoyl group is then introduced through a carbamoylation reaction using isopropyl isocyanate. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the carbamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{[(Methyl)carbamoyl]methyl}piperazin-1-yl)propanoic acid
- 3-(4-{[(Ethyl)carbamoyl]methyl}piperazin-1-yl)propanoic acid
- 3-(4-{[(Butyl)carbamoyl]methyl}piperazin-1-yl)propanoic acid
Uniqueness
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride is unique due to the presence of the isopropyl carbamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H25Cl2N3O3 |
---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
3-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazin-1-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C12H23N3O3.2ClH/c1-10(2)13-11(16)9-15-7-5-14(6-8-15)4-3-12(17)18;;/h10H,3-9H2,1-2H3,(H,13,16)(H,17,18);2*1H |
InChI Key |
VSLCMASJYGSDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CCC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.